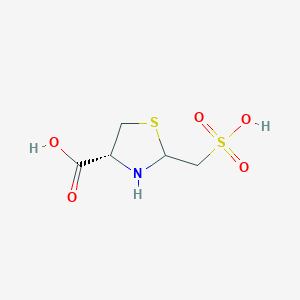

2-sulfomethyl-L-thioproline

描述

Structural Classification and Advanced Nomenclature in Biochemical Contexts

2-Sulfomethyl-L-thioproline is classified as a thiazolidinemonocarboxylic acid. nih.govebi.ac.uk This classification arises from its core structure, which is L-thioproline, a thiazolidine (B150603) ring with a carboxylic acid group. nih.govebi.ac.uk What distinguishes this compound is the presence of a sulfomethyl group attached at the second position of the thiazolidine ring. nih.govebi.ac.uk

From a nomenclature perspective, its systematic IUPAC name is (4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid. nih.gov This name precisely describes the stereochemistry at the fourth carbon (R configuration), the parent ring system (1,3-thiazolidine), the primary functional group (carboxylic acid at position 4), and the key substituent (a sulfomethyl group at position 2). nih.gov The presence of the sulfomethyl group also places it in the category of organosulfonic acids. nih.gov

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9NO5S2 | PubChem nih.gov |

| Molecular Weight | 227.3 g/mol | PubChem nih.gov |

| IUPAC Name | (4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid | PubChem nih.gov |

| ChEBI ID | CHEBI:73964 | ChEBI ebi.ac.uk |

| PubChem CID | 25201688 | PubChem nih.gov |

Occurrence and Biological Significance as a Metabolite

This compound has been identified as a metabolite in various biological contexts. nih.govebi.ac.uk Its presence has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. nih.gov Further research has also detected this compound in studies involving cross-feeding of metabolites among different microorganisms. biorxiv.org

As a metabolite, this compound is a product of cellular metabolic processes. ebi.ac.uk While its precise metabolic pathways and complete biological functions are still under investigation, its identification in diverse organisms suggests a role in fundamental biochemical reactions. The term "metabolite" encompasses both primary and secondary products of metabolism, and further research is needed to fully elucidate the specific pathways that produce and utilize this compound. ebi.ac.uk

Foundational Relationship to L-Thioproline and Proline Analogues in Complex Biological Systems

The structure and identity of this compound are fundamentally linked to L-thioproline. nih.gov It is considered a derivative of L-thioproline, which is itself an analog of the proteinogenic amino acid proline. nih.govresearchgate.net In L-thioproline, the gamma-carbon of proline's pyrrolidine (B122466) ring is replaced by a sulfur atom, forming a thiazolidine ring. researchgate.netwikipedia.org

Proline and its analogues play crucial roles in protein structure and function, influencing peptide bond conformation and participating in various cellular processes. sigmaaldrich.com L-thioproline, for instance, has been shown to act as an antioxidant, protecting cells from oxidative stress. researchgate.net The study of proline analogues like L-thioproline and its derivatives, such as this compound, is important for understanding how modifications to the basic proline structure can impact biological activity. nih.govnih.gov The addition of the sulfomethyl group to the L-thioproline backbone introduces a highly polar and acidic functional group, which can significantly alter the molecule's chemical properties and its interactions within a biological system. nih.gov

Structure

3D Structure

属性

分子式 |

C5H9NO5S2 |

|---|---|

分子量 |

227.3 g/mol |

IUPAC 名称 |

(4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C5H9NO5S2/c7-5(8)3-1-12-4(6-3)2-13(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H,9,10,11)/t3-,4?/m0/s1 |

InChI 键 |

HYGZRLVEUKTESI-WUCPZUCCSA-N |

手性 SMILES |

C1[C@H](NC(S1)CS(=O)(=O)O)C(=O)O |

规范 SMILES |

C1C(NC(S1)CS(=O)(=O)O)C(=O)O |

产品来源 |

United States |

Advanced Synthetic Strategies and Chemical Biology Methodologies

De Novo Synthetic Routes and Methodological Advancements for 2-Sulfomethyl-L-thioproline and Related Analogues

The de novo synthesis of this compound, a molecule with the IUPAC name (4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid, presents a unique chemical challenge due to the presence of a sulfomethyl group at the C2 position of the thiazolidine (B150603) ring. nih.gov While specific, detailed synthetic routes for this exact compound are not extensively documented in publicly available literature, its synthesis can be extrapolated from established methods for creating the parent L-thioproline and other substituted thiazolidines.

The foundational reaction for forming the thiazolidine ring of L-thioproline involves the condensation of L-cysteine with formaldehyde (B43269). wikipedia.org To synthesize this compound, a logical approach would involve the reaction of L-cysteine with a sulfonated aldehyde, such as sulfomethyl aldehyde or a protected version thereof. The key challenge in this approach lies in the stability and reactivity of the sulfonated aldehyde under the reaction conditions required for thiazolidine ring formation.

Methodological advancements in the synthesis of thiazolidine derivatives often focus on improving yields, stereoselectivity, and functional group tolerance. For instance, the use of microwave-assisted organic synthesis could potentially accelerate the condensation reaction and improve yields. Furthermore, the development of novel protecting group strategies for the sulfonic acid moiety would be crucial to prevent unwanted side reactions during the synthesis.

The table below outlines a hypothetical synthetic approach based on established chemical principles for thiazolidine formation.

| Reaction Step | Reactants | Reagents and Conditions | Product | Key Considerations |

| Thiazolidine Ring Formation | L-cysteine, Sulfomethyl aldehyde (or protected equivalent) | Mildly acidic or basic conditions, aqueous or alcoholic solvent | This compound | Stability and availability of the sulfonated aldehyde. Control of stereochemistry at the C2 position. |

| Purification | Crude reaction mixture | Chromatography (e.g., ion-exchange, reverse-phase) | Purified this compound | Separation from unreacted starting materials and potential byproducts. |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms of Formation

The natural occurrence of this compound as a metabolite suggests the existence of specific biosynthetic pathways and enzymatic machinery for its formation. nih.gov While the precise enzymatic reactions leading to this compound have not been fully elucidated, its structural relationship to L-thioproline provides clues to its potential origins.

L-thioproline itself is known to be formed from the non-enzymatic condensation of L-cysteine and formaldehyde. nih.gov It is plausible that a similar spontaneous reaction could occur in vivo between L-cysteine and a naturally occurring sulfonated aldehyde. However, the specificity of its presence as a metabolite points towards a more controlled, enzyme-catalyzed process.

One proposed pathway involves the action of specific enzymes on L-cysteine or its derivatives. For instance, an enzyme with transferase activity could catalyze the addition of a sulfomethyl group from a donor molecule to the amino group of L-cysteine, followed by an enzyme-mediated cyclization to form the thiazolidine ring. Alternatively, an existing L-thioproline molecule could be post-translationally modified by a sulfotransferase enzyme.

The metabolism of the related compound, L-thiazolidine-4-carboxylic acid (T4C), has been studied, and it is known to be oxidized by mitochondrial proline oxidase. ebi.ac.uk This suggests that enzymes involved in proline metabolism may also play a role in the turnover of thioproline derivatives. Further research is needed to identify and characterize the specific enzymes responsible for the biosynthesis of this compound.

| Putative Enzyme Class | Proposed Role | Substrates | Product |

| Sulfotransferase | Addition of a sulfomethyl group | L-thioproline, Sulfomethyl donor | This compound |

| Thiazolidine Synthase | Catalysis of ring formation | L-cysteine, Sulfomethyl aldehyde | This compound |

| Proline Dehydrogenase-like enzyme | Oxidation/metabolism | This compound | Downstream metabolites |

Chemical Derivatization Strategies for Targeted Research Applications

Chemical derivatization of this compound is a key strategy for developing molecular probes and tools to investigate its biological functions. These derivatives can be used for a variety of applications, including affinity chromatography, fluorescence microscopy, and target identification studies.

The structure of this compound offers several functional groups for modification: the carboxylic acid, the secondary amine within the thiazolidine ring, and the sulfonic acid group. The choice of derivatization strategy depends on the intended application.

For instance, the carboxylic acid group can be readily coupled to amines or alcohols to form amides or esters, respectively. This allows for the attachment of reporter groups such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). The secondary amine can be acylated or alkylated to introduce other functionalities.

The sulfonic acid group, being a strong acid, can be converted into sulfonyl chlorides or sulfonamides, providing further opportunities for chemical modification. These derivatization reactions would enable the creation of a library of this compound analogues with diverse properties, which could then be used to probe its interactions with biological systems.

The development of derivatization reagents with a 2-nitrophenylsulfonyl moiety has been explored for the analysis of amino acids, suggesting a potential avenue for modifying the amino group of this compound for analytical purposes. mdpi.com

| Functional Group | Derivatization Reaction | Potential Attached Moiety | Research Application |

| Carboxylic Acid | Amide coupling, Esterification | Fluorophore, Biotin, Solid support | Fluorescence imaging, Affinity purification, Solid-phase synthesis |

| Secondary Amine | Acylation, Alkylation | Photoaffinity label, Crosslinking agent | Target identification, Probing protein interactions |

| Sulfonic Acid | Sulfonyl chloride formation, Sulfonamide synthesis | Click chemistry handle, Radioisotope label | Bioorthogonal labeling, Radiotracing studies |

Comprehensive Biochemical and Metabolic Pathway Investigations

Role as an Intermediate within Thioproline Metabolic Networks

2-sulfomethyl-L-thioproline is a derivative of L-thioproline, featuring a sulfomethyl group at the 2-position of the thiazolidine (B150603) ring. nih.gov Its identification as a metabolite in the protozoan parasite Trypanosoma brucei confirms its presence in biological systems and suggests a role within metabolic networks. nih.gov Thioprolines are generally formed from the condensation of an aldehyde with L-cysteine. wikipedia.org The presence of a sulfomethyl group at the 2-position suggests that this compound may be synthesized from the reaction of L-cysteine with sulfoacetaldehyde.

Once formed, thioprolines can be integrated into various metabolic pathways. They can be recognized by enzymes that typically act on proline, leading to further transformations. The metabolic significance of these compounds may lie in their ability to act as antioxidants, protect against certain toxins, or serve as a source of sulfur-containing amino acids. The sulfomethyl group, with its anionic nature and steric bulk, likely modulates the biological activity and metabolic fate of the parent thioproline molecule.

Detailed Enzymatic Transformations and Catalytic Efficiencies

The enzymatic transformations of L-thioproline are primarily carried out by enzymes of the proline metabolic pathway, namely Proline Dehydrogenase (PRODH) and Pyrroline-5-carboxylate (P5C) Reductase (PYCR). smolecule.comnih.gov It is plausible that these enzymes are also responsible for the metabolism of this compound, although the substitution at the 2-position would undoubtedly influence the kinetics of these reactions.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| PYCR1 | L-Thioproline | 0.003 ± 0.0001 | 0.22 ± 0.04 | 13.7 |

| PYCR2 | L-Thioproline | 0.015 ± 0.001 | 0.11 ± 0.03 | 136 |

Data sourced from Patel et al. (2021). The data presented is for the dehydrogenase activity of PYCR isozymes.

Proline Dehydrogenase (PRODH) and Analogous Thioproline Oxidation Mechanisms

Proline Dehydrogenase (PRODH) is a mitochondrial enzyme that catalyzes the FAD-dependent oxidation of L-proline to Δ¹-pyrroline-5-carboxylate. wikipedia.org In Escherichia coli, PRODH has been shown to oxidize L-thioproline, initiating its degradation. nih.govebi.ac.uk This oxidation is a critical step in the catabolism of L-thioproline, ultimately leading to the formation of N-formylcysteine, which is then hydrolyzed to cysteine and formate. ebi.ac.uk The oxidation of L-thioproline by PRODH suggests that this enzyme can accommodate the sulfur-containing analog of its natural substrate. The presence of the 2-sulfomethyl group in this compound could potentially hinder its binding to the active site of PRODH or alter the oxidation mechanism.

Pyrroline-5-carboxylate (P5C) Reductase (PYCR) Dehydrogenase Activity and Isozyme Specificity

Pyrroline-5-carboxylate (P5C) Reductase (PYCR) typically catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. wikipedia.org However, human PYCR isozymes 1 and 2 have been shown to exhibit dehydrogenase activity with L-thioproline, catalyzing its oxidation in the presence of NAD(P)⁺. nih.govresearchgate.net This reaction is noteworthy as the enzymes show no such activity with L-proline itself. nih.gov

The two major isozymes, PYCR1 and PYCR2, display different catalytic efficiencies for L-thioproline oxidation, with PYCR2 being nearly tenfold more efficient than PYCR1. nih.govresearchgate.net This suggests a potential for isozyme-specific roles in the metabolism of thioproline and its derivatives. The substitution at the 2-position in this compound would be in close proximity to the site of hydride transfer, and thus could significantly impact the dehydrogenase activity of PYCR isozymes.

Mechanisms of Enzyme-Substrate Interaction, Including Covalent Adduct Formation

The interaction of thioproline with proline-metabolizing enzymes has been a subject of interest. L-proline acts as a competitive inhibitor of PYCR1 with respect to L-thioproline, indicating that both substrates bind to the same active site. nih.govresearchgate.net This competition highlights the structural similarity between proline and its sulfur-containing analog.

While covalent adduct formation has not been directly observed with L-thioproline, studies with the related compound, L-thiazolidine-2-carboxylate (T2C), have shown the formation of a covalent adduct with the FAD cofactor of Sinorhizobium meliloti PutA, a bifunctional enzyme with PRODH activity. smolecule.com This suggests that the thiazolidine ring of thioproline derivatives can engage in covalent interactions within the enzyme active site. The 2-sulfomethyl group of this compound, with its potential for both steric and electronic interactions, could influence the formation of such adducts or other enzyme-substrate complexes.

Intermediary Metabolism and Cross-Feeding Interactions within Microbial and Eukaryotic Systems

The metabolism of thioproline and its derivatives is not limited to a single organism or kingdom. The oxidation of L-thioproline to L-cysteine has been observed in bacteria, plants, mammals, and protozoa. nih.govresearchgate.net This widespread metabolic capability suggests a conserved role for thioproline metabolism, possibly in detoxification or as a means to generate cysteine. The identification of this compound in Trypanosoma brucei provides direct evidence of its involvement in eukaryotic metabolism. nih.gov

In microbial communities, the metabolic products of one organism can serve as substrates for another in a process known as cross-feeding. While there is no direct evidence of cross-feeding involving this compound, the secretion of metabolites is a common feature of microbial and parasitic life. It is conceivable that under certain conditions, this compound could be released by one organism and utilized by another, contributing to the complex web of interactions within an ecosystem.

Structural Elucidation and Conformational Analysis in Biological Contexts

Application of Advanced Spectroscopic and Diffraction Techniques for Conformational Characterization

Currently, there is a lack of published studies that apply advanced spectroscopic and diffraction techniques specifically to 2-sulfomethyl-L-thioproline. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in determining its precise solid-state and solution-state conformations. For the related compound, L-thioproline, rotational spectroscopy has been used to identify conformers in the gas phase, revealing a mixed bent/twisted arrangement of the five-membered ring. mdpi.com Similar in-depth analyses for this compound are not yet available.

Analysis of Structural Modulations in Enzyme-Bound States and Ligand Interactions

The scientific literature currently lacks specific studies on the structural modulations of this compound when bound to enzymes or interacting with other ligands. As a known metabolite, it is expected to interact with various enzymes. For instance, the metabolism of the related compound L-thioproline involves enzymes like human pyrroline-5-carboxylate reductase (PYCR), where it acts as a substrate. nih.gov Kinetic studies have shown that L-proline can act as a competitive inhibitor for L-thioproline binding to PYCR1, suggesting they occupy the same active site. nih.gov However, equivalent detailed kinetic and structural studies involving this compound are not yet available, leaving its specific enzymatic interactions and any resulting conformational changes uncharacterized.

Mechanistic Studies of Biological Activities and Molecular Interactions

Investigation of Specific Biochemical Mechanisms in Cellular Systems

Direct studies detailing the specific biochemical pathways modulated by 2-sulfomethyl-L-thioproline are not extensively available. However, research on its parent compound, L-thioproline, offers significant clues. L-thioproline is known to act as a proline analogue and can be incorporated into bacterial proteins, which suggests it can interfere with protein synthesis and cellular growth. nih.govnih.gov This incorporation can lead to the production of labile proteins, accelerating protein breakdown. cambridge.org

In microorganisms like Escherichia coli, L-thioproline has been shown to inhibit growth, an effect that is reversible with the addition of proline. nih.gov This indicates a competitive interaction within proline's metabolic and protein synthesis pathways. Furthermore, in the parasite Trypanosoma cruzi, L-thioproline disrupts energy metabolism and differentiation processes, which are heavily dependent on proline. nih.gov Given that this compound retains the core thiazolidine (B150603) structure, it may exert similar effects, potentially acting as an inhibitor or modulator of proline-dependent enzymes and pathways. The addition of the sulfomethyl group could alter its specificity and potency compared to the parent compound.

L-thioproline is also recognized as a metabolic product of L-cysteine and formaldehyde (B43269). wikipedia.org This positions it within the broader scope of sulfur amino acid metabolism, which is crucial for synthesizing vital compounds like glutathione (B108866). wiley.com

Analysis of Molecular Interactions with Key Biological Macromolecules

The molecular interactions of this compound with specific biological macromolecules have not been characterized in detail. However, studies on L-thioproline provide a strong basis for predicting its targets. L-thioproline and other thiazolidine carboxylates are known substrates for enzymes involved in proline catabolism.

A key interaction is with Pyrroline-5-Carboxylate Reductase (PYCR) enzymes. Human PYCR1 and PYCR2, which are critical for proline biosynthesis, have been shown to catalyze the NAD(P)+-dependent oxidation of L-thioproline to form L-cysteine. nih.gov This suggests that L-thioproline and its derivatives can enter the active site of these enzymes. L-proline acts as a competitive inhibitor in this reaction, confirming that they share the same binding site. nih.gov The sulfomethyl group at the 2-position of this compound would likely influence the binding affinity and catalytic efficiency of this interaction.

Another enzyme, Proline Dehydrogenase (PRODH) , has also been implicated in the metabolism of thioprolines. nih.gov Molecular docking studies with other sulfur-containing amino acids, such as L-methionine and L-cysteine, have shown interactions with the catalytic site of enzymes like Glutathione Peroxidase 4 (GPx4), suggesting a mechanism for enhanced antioxidant activity. nih.gov It is plausible that this compound could interact with similar redox-active enzymes.

Table 1: Kinetic Parameters of Human PYCR Isozymes with L-Thioproline

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| PYCR1 | L-Thioproline | 13.7 | nih.gov |

This table presents data for the parent compound, L-thioproline, as specific data for this compound is not available.

Role in Redox Homeostasis and Scavenging of Reactive Species at the Molecular Level

The classification of this compound as an antioxidant suggests a significant role in maintaining redox homeostasis. ebi.ac.uk The antioxidant properties of sulfur-containing amino acids are well-documented and generally stem from the reactivity of the sulfur atom. wiley.comnih.gov

The primary proposed mechanism for L-thioproline's antioxidant effect is its function as a prodrug for L-cysteine . nih.gov By being metabolized to L-cysteine, it provides the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in cells. wiley.com GSH directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for antioxidant enzymes like glutathione peroxidases. wiley.com

Thiazolidine derivatives have been shown to protect cells from oxidative stress by potentially reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade, which is central to inflammation and cellular damage. jelsciences.comirispublishers.com

Table 2: Antioxidant Mechanisms of Sulfur-Containing Amino Acids

| Compound/Class | Proposed Antioxidant Mechanism | Key Molecular Outcome | References |

|---|---|---|---|

| L-Thioproline | Acts as a prodrug for L-cysteine. | Increases substrate availability for glutathione (GSH) synthesis. | nih.gov |

| Sulfur Amino Acids | Sacrificial oxidation of the sulfur atom. | Direct scavenging of reactive oxygen and nitrogen species. | nih.govresearchgate.net |

| Thiazolidine Derivatives | Modulation of inflammatory pathways (e.g., NF-κB, NLRP3). | Reduction of pro-inflammatory cytokines and enzymes that produce ROS. | jelsciences.comirispublishers.com |

Molecular Modulation of Protein Aggregation Processes

There is no direct research available on the effects of this compound on protein aggregation. However, the broader class of thiazolidine derivatives has emerged as a promising area of investigation for neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's disease. nih.govbohrium.com

Studies have shown that certain synthetic thiazolidine compounds can inhibit the aggregation of both amyloid-beta (Aβ) and tau protein , the two pathological hallmarks of Alzheimer's disease. nih.govbohrium.com The proposed mechanisms for these multi-target agents include:

Inhibition of key enzymes like beta-secretase-1 (BACE1) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are involved in the production of Aβ and the hyperphosphorylation of tau, respectively. bohrium.com

Direct interaction with Aβ monomers or oligomers, preventing their assembly into neurotoxic fibrils. nih.gov

Reduction of intracellular reactive oxygen species, which can promote protein aggregation. nih.gov

Given that this compound is a naturally occurring thiazolidine derivative, it is conceivable that it could possess similar modulatory effects on protein aggregation. Its antioxidant properties could contribute to a neuroprotective effect by mitigating oxidative stress, a known factor that exacerbates protein aggregation. nih.gov However, without direct experimental evidence, its role in modulating protein aggregation remains speculative and a subject for future research.

Research Applications and Methodological Advancements in Chemical Biology

Development of Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices

The study of 2-sulfomethyl-L-thioproline and its parent compounds in complex biological samples has been made possible by sophisticated analytical techniques. Untargeted metabolomics, which aims to capture a broad spectrum of small molecules, is a primary approach for discovering and identifying such novel metabolites. evotec.com This methodology often employs high-performance liquid chromatography (LC) coupled with high-resolution mass spectrometry (MS), such as UHPLC-Q Exactive HF-X systems, to separate and detect a wide array of compounds in a single analysis. mdpi.comlcms.cz

In the context of gut microbiome research, untargeted MS was successfully used to detect this compound in the spent media of in vitro bacterial cultures, highlighting its production or modification by gut microbes. biorxiv.org While a specific quantitative method for this compound is not detailed in the available literature, highly sensitive and specific methods have been developed for its parent compound, thioproline (SPro), which serve as a blueprint for future assays.

One such advanced methodology is an isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated for the quantification of thioproline (SPro) and a related compound, thioprolinyl glycine (B1666218) (SPro-Gly), in human urine. nih.gov This technique is considered the gold standard for quantification due to its high sensitivity and specificity, achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample processing. nih.gov The development of such methods is crucial for accurately measuring the levels of these biomarkers to understand exposure to toxins like formaldehyde (B43269). nih.gov

Table 1: Example of an Analytical Method for a Related Compound (Thioproline)

| Analytical Parameter | Methodology Detail | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Quantification Approach | Isotope-Dilution | nih.gov |

| Biological Matrix | Urine | nih.gov |

| Analytes | Thioproline (SPro) and Thioprolinyl Glycine (SPro-Gly) | nih.gov |

| Application | Assessment of personal formaldehyde exposure | nih.gov |

Application in Probing Complex Biochemical Pathways and Enzyme Functionality

The presence of this compound and its parent compound in biological systems provides a valuable tool for investigating specific biochemical pathways, particularly those related to xenobiotic metabolism and cellular damage control.

Probing Formaldehyde Toxicity and Detoxification: Formaldehyde is a toxic compound that can react non-enzymatically with the thiol group of the endogenous amino acid L-cysteine to form L-thioproline. wikipedia.orgbiorxiv.org This reaction serves as a mechanism of detoxification, and the resulting thioproline can be further metabolized or excreted. The measurement of urinary thioproline has been established as a specific and reliable biomarker for assessing personal exposure to formaldehyde. nih.gov This application directly probes the pathway of formaldehyde conjugation with cysteine in vivo. nih.gov

Investigating Enzyme Functionality: The formation of thioproline has downstream consequences that can be used to probe the function of specific enzymes.

Xaa-Pro Aminopeptidase (PepP): In Escherichia coli, research has shown that thioproline can be mistakenly incorporated into proteins in place of proline. biorxiv.orgnih.gov These aberrant proteins are subject to proteolytic degradation, releasing thioproline-containing peptides. The enzyme PepP, an Xaa-Pro aminopeptidase, has been shown to efficiently cleave these peptides. biorxiv.org Studies using E. coli models where the pepP gene was deleted demonstrated increased sensitivity to both formaldehyde and supplied thioproline, providing strong evidence for PepP's role as a "damage-control" enzyme that mitigates the toxicity of thioproline-containing peptides. biorxiv.org

Pyrroline-5-Carboxylate Reductase (PYCR): The metabolism of L-thioproline itself has been used to probe the function of human PYCR enzymes. These enzymes are known to catalyze the final step in proline biosynthesis. nih.gov However, kinetic studies have revealed that both human PYCR1 and PYCR2 can also catalyze the oxidation of L-thioproline, leading to the formation of L-cysteine. nih.gov PYCR2 was found to be significantly more efficient in this reverse reaction than PYCR1. nih.gov These findings suggest a previously unknown function for PYCR enzymes in the metabolism of sulfur-containing proline analogs. nih.gov

Table 2: Kinetic Parameters of Human PYCR Isozymes with L-Thioproline

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| PYCR1 | kcat (s⁻¹) | 0.0034 | nih.gov |

| Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | 13.7 | ||

| PYCR2 | kcat (s⁻¹) | 0.021 | nih.gov |

| Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | 136 |

Note: kcat represents the turnover number, and kcat/KM is the catalytic efficiency.

Utilization in Advanced Experimental Models for In Vitro and In Vivo Metabolic Studies

Both in vitro and in vivo experimental models have been instrumental in elucidating the role and metabolic fate of this compound and its precursors.

In Vitro Models:

Microbial Co-cultures: The study of microbial communities provides a powerful in vitro model for understanding metabolic interactions. In one such study using a defined consortium of human gut bacteria, this compound was identified by untargeted mass spectrometry in the culture medium, indicating its production and potential role in metabolic cross-feeding among different bacterial species. biorxiv.org

Enzyme Assays: Purified recombinant enzymes are used to study specific biochemical reactions in a controlled environment. The dehydrogenase activity of human PYCR1 and PYCR2 with L-thioproline was characterized using this approach, which allowed for detailed kinetic analysis without interference from other cellular components. nih.gov

Bacterial Cell Culture: E. coli has been used as a model organism to study the consequences of thioproline exposure. In these in vitro models, researchers have demonstrated the misincorporation of thioproline into the bacterial proteome and have used genetically modified strains (e.g., ΔpepP) to uncover the function of specific enzymes in mitigating thioproline-induced toxicity. biorxiv.orgnih.gov

In Vivo Models:

Human Studies: The most direct way to study the relevance of a metabolite in humans is through in vivo studies. A key study measured the levels of thioproline in the urine of different human populations, including smokers and individuals exposed to high levels of incense smoke in a temple. nih.gov The results showed a strong correlation between the concentration of airborne formaldehyde and the urinary levels of thioproline adducts, validating its use as a noninvasive biomarker of exposure in a real-world setting. nih.gov

Table 3: Summary of Findings from Experimental Models

| Model Type | Experimental Model | Key Finding Related to Thioproline Compounds | Reference |

|---|---|---|---|

| In Vitro | Gut Bacteria Consortium | This compound was detected in spent culture media, suggesting it is part of the microbial metabolome. | biorxiv.org |

| E. coli Cultures | Demonstrated the role of the PepP enzyme in hydrolyzing toxic thioproline-containing peptides. | biorxiv.org | |

| In Vivo | Human Subjects (Smokers, Temple Visitors) | Urinary thioproline levels strongly correlate with formaldehyde exposure, validating it as a specific biomarker. | nih.gov |

Future Research Directions and Unexplored Avenues for 2 Sulfomethyl L Thioproline

Identification and Characterization of Novel Metabolic Enzymes and Regulatory Pathways

A primary avenue for future research is the identification and characterization of enzymes that metabolize 2-sulfomethyl-L-thioproline. The metabolism of its parent compound, L-thioproline (also known as thiazolidine-4-carboxylate or T4C), provides a foundational blueprint for this exploration. drugbank.comnih.gov

Research on L-thioproline metabolism in Escherichia coli has implicated specific enzymes that could serve as candidates for investigation. The bifunctional enzyme Proline Utilization A (PutA), which possesses proline dehydrogenase (PRODH) activity, is a key player in oxidizing L-thioproline. nih.gov Studies have shown that PutA catalyzes the FAD-dependent oxidation of L-thioproline with significantly higher catalytic efficiency than with proline itself. nih.gov This suggests that the PRODH active site is a primary target for the breakdown of the thiazolidine (B150603) ring structure. Future studies should investigate whether PutA or homologous enzymes can also process this compound, and determine the kinetic parameters of such interactions.

Another critical enzyme is the Xaa-Pro aminopeptidase, PepP. biorxiv.org Research indicates that PepP is involved in detoxifying cells from the effects of thioproline-containing peptides, which can form when thioproline is mistakenly incorporated into proteins instead of proline. biorxiv.orgnih.gov Given that this compound is a structural analogue, it is plausible that it or its metabolic derivatives could be incorporated into peptides, making the investigation of peptidases like PepP essential.

Table 1: Potential Enzymes for this compound Metabolism Based on L-Thioproline Studies

| Enzyme Name | Known Function with L-Thioproline | Proposed Research Direction for this compound |

| Proline Utilization A (PutA) / Proline Dehydrogenase (PRODH) | Catalyzes the FAD-dependent oxidation of L-thioproline. nih.gov | Investigate if PutA/PRODH can oxidize this compound. Determine the kinetic parameters (Km, kcat) and identify the resulting metabolic products. |

| Xaa-Pro Aminopeptidase (PepP) | Cleaves toxic thioproline-containing peptides, mitigating cellular toxicity. biorxiv.org | Explore whether this compound can be misincorporated into proteins and if PepP can cleave the resulting aberrant peptides. |

| D-amino acid oxidase | Known to act on D-isomers of thioproline analogues. nih.gov | Test for potential activity against any D-isomers of this compound that may form in vivo. |

Investigation of Post-Translational Modifications and Their Regulatory Impact

The activity of metabolic enzymes is often regulated by post-translational modifications (PTMs), which can alter their function, localization, or stability. azurebiosystems.comrapidnovor.com PTMs represent a critical layer of metabolic control and are a significant unexplored area concerning this compound metabolism. rapidnovor.comthermofisher.com

Future research should focus on whether the enzymes identified as acting on this compound, such as PutA/PRODH, are subject to regulatory PTMs. Key PTMs to investigate include:

Phosphorylation: A common regulatory switch for enzyme activity. thermofisher.com Mass spectrometry-based phosphoproteomics could reveal if the phosphorylation state of enzymes like PutA changes in response to varying concentrations of this compound.

Acetylation: Lysine acetylation is an increasingly recognized modification in metabolic enzymes. Investigating the acetylation status of candidate enzymes could uncover new regulatory mechanisms.

Ubiquitination: This modification typically targets proteins for degradation but can also have non-proteolytic regulatory roles. azurebiosystems.com Studying the ubiquitination of metabolic enzymes could provide insights into their turnover and regulation.

Understanding these PTMs is crucial as they can directly influence the rate at which this compound is synthesized or degraded, thereby controlling its intracellular concentration and biological effects. rapidnovor.com

Exploration of Detailed Structure-Activity Relationships for Biochemical Modulation

To fully comprehend the biochemical role of this compound, a detailed exploration of its structure-activity relationships (SAR) is necessary. This involves synthesizing a series of chemical analogues and evaluating how structural changes affect their interaction with metabolic enzymes or biological targets. nih.gov

A research program could focus on modifying key functional groups of the this compound molecule:

The Sulfomethyl Group: The size, charge, and hydrogen-bonding capacity of this group could be altered to probe its importance for enzyme recognition and binding.

The Carboxylic Acid Group: Esterification or amidation of this group would reveal its role in substrate binding and orientation within an active site.

The Thiazolidine Ring: Modifications to the ring, such as altering stereochemistry or substituting the sulfur atom, could provide fundamental insights into the structural requirements for metabolic processing.

By correlating these structural changes with kinetic data from enzymatic assays, a comprehensive SAR profile can be developed. This knowledge is fundamental for designing specific inhibitors or probes to study the metabolic pathways involving this compound.

Table 2: Hypothetical Structure-Activity Relationship Study for this compound Analogues

| Analogue | Modification from Parent Compound | Predicted Effect on PutA/PRODH Activity | Rationale |

| Analogue A | Ethyl ester of the carboxylic acid | Decreased activity | The negative charge of the carboxylate is likely crucial for binding to a positively charged residue in the enzyme's active site. |

| Analogue B | Removal of the sulfonate group | Significantly decreased activity | The bulky and charged sulfomethyl group is a key distinguishing feature and likely a primary determinant for enzyme specificity compared to L-thioproline. |

| Analogue C | Oxidation of the ring sulfur to a sulfoxide | Altered binding/activity | This would change the stereochemistry and electronic properties of the ring, potentially affecting how the substrate fits into the active site. |

Development of Advanced Methodologies for Systems-Level Metabolic and Proteomic Analyses

To capture the full impact of this compound on cellular physiology, advanced systems-level analyses are required. These approaches move beyond single-enzyme studies to provide a global view of metabolic and proteomic changes. nih.govbmc-rm.org

Metabolomic and Proteomic Profiling: Future studies should employ untargeted metabolomics to identify the downstream products of this compound metabolism. Concurrently, quantitative proteomic techniques, such as shotgun proteomics, can be used to analyze how the presence of this compound alters the entire proteome. nih.govmdpi.com For instance, a proteomic analysis of E. coli exposed to thioproline revealed significant upregulation of proteins involved in amino acid biosynthesis. nih.gov A similar approach for this compound could uncover cellular stress responses or adaptive metabolic rewiring.

Integrated Multi-Omics Approaches: A powerful future direction lies in integrating metabolomic and proteomic data to build comprehensive models of the cellular response. nih.gov By correlating changes in metabolite levels with changes in protein expression, researchers can construct and refine metabolic network models. This systems biology approach can predict metabolic fluxes and identify previously unknown enzymatic functions or regulatory interactions related to this compound. nih.govplos.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-sulfomethyl-L-thioproline, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves sulfomethylation of L-thioproline under controlled pH (8–10) using formaldehyde and sodium sulfite. Purification via ion-exchange chromatography or recrystallization is critical to isolate high-purity product (>95%). Analytical validation using H/C NMR and HPLC-MS ensures structural fidelity and purity. Researchers should document reaction conditions (e.g., solvent, temperature) and cross-validate with spectral libraries to confirm reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate and thiol functional groups (e.g., S=O stretching at 1040–1150 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while reverse-phase HPLC with UV detection (210–220 nm) quantifies impurities. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may resolve enantiomeric purity. Always calibrate instruments with reference standards and report detection limits .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and light (UV/visible). Use LC-MS to monitor degradation products (e.g., desulfonation or oxidation byproducts). Statistical models (e.g., Arrhenius equation) predict shelf life. Include control samples and triplicate measurements to ensure data reliability .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the biological activity of this compound be resolved?

- Methodological Answer : Perform a systematic review to identify variables causing discrepancies (e.g., assay type, cell lines, or solvent systems). Replicate key studies under standardized conditions, using validated protocols (e.g., OECD guidelines). Meta-analyses with heterogeneity tests (I statistic) quantify inconsistency. Publish raw datasets to enable third-party validation .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in enzymatic inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Structural studies (X-ray crystallography or cryo-EM) map binding interactions with target enzymes. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by site-directed mutagenesis. Control for off-target effects using knockout models or competitive inhibitors .

Q. How does the sulfomethyl group influence the chelation properties of this compound compared to its parent compound?

- Methodological Answer : Compare metal-binding capacities via titration calorimetry (ITC) or UV-Vis spectroscopy with transition metals (e.g., Cu, Zn). Density functional theory (DFT) calculations model electronic effects. Report stability constants (log K) and compare with L-thioproline. Validate findings using X-ray absorption spectroscopy (XAS) for coordination geometry .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC/LC values with 95% confidence intervals. Account for covariates (e.g., animal weight, batch variability) via mixed-effects modeling. Sensitivity analyses (e.g., Monte Carlo simulations) assess uncertainty. Follow OECD guidelines for toxicity testing rigor .

Methodological Guidance for Data Reporting

- Reproducibility : Document all experimental parameters (e.g., pH, temperature, solvent purity) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Use platforms like Zenodo to archive raw data and scripts. Cross-reference with databases (PubChem, ChEMBL) for structural validation .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and include ethical review board approvals in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。